molecular formula C10H8BrNO4 B6325158 5-(5-Bromo-furan-2-yl)-oxazole-4-carboxylic acid ethyl ester, 95% CAS No. 127919-36-2

5-(5-Bromo-furan-2-yl)-oxazole-4-carboxylic acid ethyl ester, 95%

Cat. No. B6325158
CAS RN: 127919-36-2
M. Wt: 286.08 g/mol
InChI Key: OMPXLFPOIPMFBK-UHFFFAOYSA-N
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Description

The compound “5-(5-Bromo-furan-2-yl)-oxazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted at the 5-position with a bromine atom . The compound also contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and conceptual density functional theory . These techniques can provide detailed information about the shape and properties of the molecule within its crystalline environment .


Chemical Reactions Analysis

The chemical reactivity of this compound can be predicted using global reactivity descriptors and local nucleophilic/electrophilic Parr functions . These can provide a deeper understanding of the compound’s chemical reactivity properties .


Physical And Chemical Properties Analysis

The compound has several physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is soluble, with a solubility of 2.77 mg/ml .

Safety and Hazards

The compound has some safety hazards associated with it. It has a signal word of “Warning” and hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-(5-bromofuran-2-yl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO4/c1-2-14-10(13)8-9(15-5-12-8)6-3-4-7(11)16-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPXLFPOIPMFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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